N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide
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Overview
Description
N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide is a chemical compound with the molecular formula C20H24N2O3 and a molecular weight of 340.41616 g/mol . This compound is known for its unique structure, which includes a diethylamino group, a carbonyl group, and an ethoxybenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide typically involves the reaction of 4-aminobenzoic acid with diethylamine and ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide can be compared with other similar compounds, such as N-{3-[(diethylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. These compounds share structural similarities but differ in their functional groups and chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields Its unique structure and chemical properties make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-[4-(diethylcarbamoyl)phenyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-22(5-2)20(24)15-11-13-16(14-12-15)21-19(23)17-9-7-8-10-18(17)25-6-3/h7-14H,4-6H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAASHYASXCORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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